N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide
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Overview
Description
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and an acetohydrazide moiety, which is known for its reactivity and potential to form various derivatives.
Preparation Methods
The synthesis of N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction is followed by the addition of hexamethyldisilazane to perform heterocyclization, resulting in the formation of the pyrazolo[3,4-d]pyrimidine core . The acetohydrazide moiety can be introduced through subsequent reactions involving hydrazine derivatives.
Chemical Reactions Analysis
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The acetohydrazide moiety is reactive and can undergo substitution reactions with various electrophiles, forming different substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory effects on CDK2, it is being explored for its potential use in cancer therapy.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide involves the inhibition of CDK2, a protein kinase involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with various biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a CDK2 inhibitor.
1H-Pyrazolo[3,4-b]pyridines: Compounds with similar heterocyclic structures and diverse biomedical applications.
Properties
Molecular Formula |
C14H14N6O |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide |
InChI |
InChI=1S/C14H14N6O/c1-9-4-3-5-11(6-9)20-14-12(7-17-20)13(15-8-16-14)19-18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,15,16,19) |
InChI Key |
WWOJKBSHNGQHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C |
Origin of Product |
United States |
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